![molecular formula C13H11Cl2NOS B496637 3,4-dichloro-N-(2-thiophen-2-ylethyl)benzamide](/img/structure/B496637.png)
3,4-dichloro-N-(2-thiophen-2-ylethyl)benzamide
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Overview
Description
3,4-dichloro-N-(2-thiophen-2-ylethyl)benzamide is a carbonyl compound and an organohalogen compound.
Scientific Research Applications
Crystal Structure Analysis
- A study conducted by Sharma et al. (2016) focused on the crystal structure of a closely related compound, analyzing it through spectral analysis and X-ray diffraction studies. This research aids in understanding the molecular configuration and potential applications in material science and pharmaceuticals Sharma, P., Subbulakshmi, K. N., Narayana, B., Sarojini, B., & Kant, R. (2016). Crystallography Reports, 61, 230-233..
Antimicrobial Activity
- Limban et al. (2011) synthesized and characterized a number of thiourea derivatives for their interaction with bacterial cells. These derivatives showed significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus Limban, C., Marutescu, L., & Chifiriuc, M. (2011). Molecules, 16, 7593-7607..
Synthesis and Characterization
Talupur et al. (2021) explored the synthesis, characterization, and antimicrobial evaluation of various carboxamides. This research contributes to the development of new pharmaceutical compounds with potential medical applications Talupur, S. R., Satheesh, K., & Chandrasekhar, K. (2021). International Journal of Applied Research..
Spoorthy et al. (2021) also worked on the synthesis, characterization, and antimicrobial evaluation of related compounds. Their work offers insights into the development of novel antimicrobial agents Spoorthy, Y. N., Kumar, P., Rani, T. S., & Ravindranath, L. (2021). International Journal of Applied Research..
Molecular Conformations
- Sagar et al. (2018) synthesized N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides to study their molecular conformations. These findings are crucial for the development of compounds with specific physical and chemical properties Sagar, B. K., Yathirajan, H., Rathore, R., & Glidewell, C. (2018). Acta crystallographica. Section C, Structural chemistry, 74 Pt 1, 45-53..
Inhibitors in Medical Research
- Kauppi et al. (2007) identified a compound as a type III secretion inhibitor in Yersinia, suggesting potential use in treating bacterial infections. This study contributes to the field of medical research, particularly in developing new treatment methods Kauppi, A., Andersson, C. D., Norberg, H. A., Sundin, C., Linusson, A., & Elofsson, M. (2007). Bioorganic & medicinal chemistry, 15 22, 6994-7011..
Heterocyclic Synthesis
- Mohareb et al. (2004) focused on the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, exploring their reactivity to yield various derivatives. Such studies are vital for creating new chemical entities useful in various applications Mohareb, R., Sherif, S., Gaber, H., Ghabrial, S. S., & Aziz, S. I. (2004). Heteroatom Chemistry, 15, 15-20..
Potential in Pharmaceuticals
- Kalogirou et al. (2021) conducted a study focusing on the synthesis and chemistry of benzo[e][1,2,6]thiadiazino[3,4-b][1,4]diazepin-10(11H)-ones, revealing transformations relevant to pharmaceutical research Kalogirou, A., Kourtellaris, A., & Koutentis, P. (2021). The Journal of organic chemistry..
properties
Product Name |
3,4-dichloro-N-(2-thiophen-2-ylethyl)benzamide |
---|---|
Molecular Formula |
C13H11Cl2NOS |
Molecular Weight |
300.2g/mol |
IUPAC Name |
3,4-dichloro-N-(2-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C13H11Cl2NOS/c14-11-4-3-9(8-12(11)15)13(17)16-6-5-10-2-1-7-18-10/h1-4,7-8H,5-6H2,(H,16,17) |
InChI Key |
FYAHRWNNCHTIRH-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CSC(=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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